molecular formula C16H25N3O2 B1271984 tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 206274-24-0

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Cat. No. B1271984
M. Wt: 291.39 g/mol
InChI Key: KVEICFWHRVQJAL-UHFFFAOYSA-N
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Description

Tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported in several studies. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using various spectroscopic techniques, including NMR and FT-IR, and its structure was confirmed by X-ray diffraction . Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was synthesized and its molecular structure was determined by X-ray crystallography . These studies demonstrate the feasibility of synthesizing tert-butyl piperidine-1-carboxylate derivatives with various substituents on the piperidine ring.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been extensively studied using X-ray diffraction and computational methods such as density functional theory (DFT). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using DFT and compared with the experimental data obtained from X-ray diffraction, showing consistent results . The molecular electrostatic potential and frontier molecular orbitals were also analyzed to understand the electronic properties of the compound .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate core is a versatile intermediate in organic synthesis and can undergo various chemical reactions. For instance, it can be used in enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, which are valuable in medicinal chemistry . The tert-butyl group can also serve as a protecting group for the carboxylic acid, which can be removed under acidic conditions to yield the free carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by the substituents attached to the piperidine ring. For example, the presence of a tert-butyl group can increase the steric bulk, affecting the boiling point, solubility, and crystallization behavior of the compound . The electronic properties, such as the dipole moment and polarizability, can be affected by the nature of the substituents, as indicated by DFT analyses . Additionally, the presence of hydrogen bonding or π-π stacking interactions in the crystal structure can influence the melting point and stability of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate and similar compounds are often synthesized as key intermediates in the production of biologically active compounds, such as crizotinib and Vandetanib. These intermediates are synthesized using multi-step processes with a focus on optimizing yield and purity (Kong et al., 2016) (Wang et al., 2015).

Catalysis and Polymer Chemistry

  • This compound has applications in catalysis and polymer chemistry. For example, it is used in the synthesis of polymethacrylates containing 4-amino-pyridyl derivatives, which are effective catalysts in acylation chemistry due to neighboring group effects (Mennenga et al., 2015).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate derivatives are used in the synthesis of small molecule anticancer drugs. The structural characteristics of these intermediates are crucial in the development of drugs targeting specific pathways in cancer therapy (Zhang et al., 2018).

Structural Studies and Crystallography

  • Research has been conducted on the molecular structure and crystallography of tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate derivatives. These studies provide insights into the molecular configuration, which is essential for understanding their reactivity and potential applications in various fields (Didierjean et al., 2004).

Other Applications

  • These compounds are also used in the synthesis of various other derivatives, such as amino-salicylaldimine ligands for chromium complexes, contributing to the field of organometallic chemistry and catalysis (Cui & Zhang, 2010).

properties

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEICFWHRVQJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375503
Record name tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

CAS RN

206274-24-0
Record name tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
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